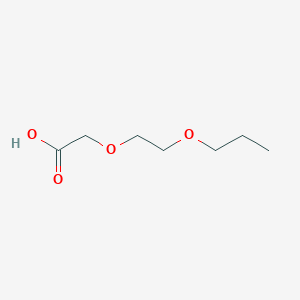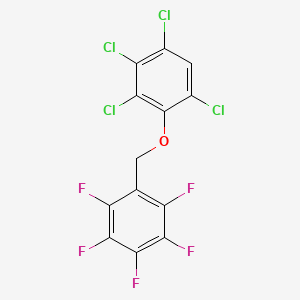
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)-: is a complex organic compound with the molecular formula C₁₃H₃Cl₄F₅O This compound is characterized by the presence of multiple halogen atoms (fluorine and chlorine) attached to a benzene ring, making it a highly fluorinated and chlorinated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)- typically involves the following steps:
Etherification: The formation of the ether linkage between the pentafluorobenzene and tetrachlorophenol moieties.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and catalysts (e.g., FeCl₃) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions could produce corresponding carboxylic acids or ketones.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can be used in the development of novel materials with specific properties.
Biology and Medicine:
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)- exerts its effects would depend on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The ether linkage may also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
- Pentafluorobenzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
- 2,3,4,5,6-Pentafluoroaniline
Uniqueness: Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)- is unique due to the combination of multiple halogen atoms and the ether linkage, which imparts distinct chemical properties and potential applications not commonly found in other similar compounds. The presence of both fluorine and chlorine atoms enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
87002-09-3 |
|---|---|
Molecular Formula |
C13H3Cl4F5O |
Molecular Weight |
412.0 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2,3,4,6-tetrachlorophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H3Cl4F5O/c14-4-1-5(15)13(7(17)6(4)16)23-2-3-8(18)10(20)12(22)11(21)9(3)19/h1H,2H2 |
InChI Key |
BGBHMKNWQUMKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
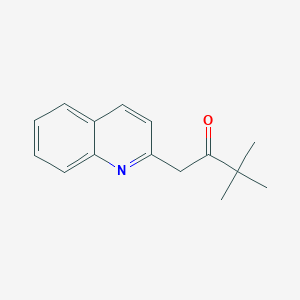
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)
![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)
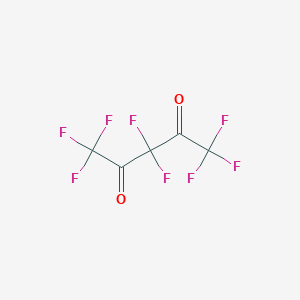
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
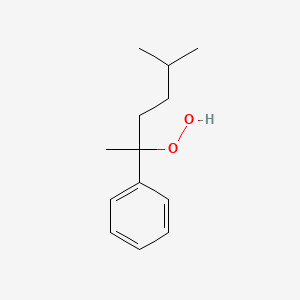
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
